molecular formula C33H56N7O18P3S B14453303 3-oxolauroyl-CoA CAS No. 78303-19-2

3-oxolauroyl-CoA

カタログ番号: B14453303
CAS番号: 78303-19-2
分子量: 963.8 g/mol
InChIキー: HQANBZHVWIDNQZ-GMHMEAMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Oxododecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) ester that serves as a crucial intermediate in essential metabolic and signaling pathways. In eukaryotic systems, it is a substrate in the mitochondrial fatty acid β-oxidation pathway, where it is iteratively broken down to produce metabolic energy . The degradation process involves a series of enzymatic reactions, including those catalyzed by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, ultimately yielding acetyl-CoA . Research indicates that a structurally related compound, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), is a key signaling molecule in the quorum sensing system of the opportunistic pathogen Pseudomonas aeruginosa . Studies on this molecule have shown it can significantly impact host-cell mitochondria, inducing fragmentation, disrupting cristae structure, and altering respiratory function, which suggests a role in bacteria-host interactions . This makes 3-Oxododecanoyl-CoA and its derivatives valuable for research in areas such as cellular bioenergetics, lipid metabolism, and the molecular mechanisms of bacterial pathogenesis and communication. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

CAS番号

78303-19-2

分子式

C33H56N7O18P3S

分子量

963.8 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate

InChI

InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28+,32-/m1/s1

InChIキー

HQANBZHVWIDNQZ-GMHMEAMDSA-N

異性体SMILES

CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

正規SMILES

CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

物理的記述

Solid

製品の起源

United States

Contextualization Within Acyl Coenzyme a Metabolism

Acyl-Coenzyme A (acyl-CoA) molecules are central to the metabolism of fatty acids. They are involved in the breakdown of fats to produce energy, a process known as beta-oxidation. wikipedia.org 3-Oxododecanoyl-CoA is an integral part of this pathway, specifically in the breakdown of dodecanoic acid, a 12-carbon saturated fatty acid.

The metabolism of fatty acids begins with their activation in the cytoplasm, where they are converted into acyl-CoA molecules. These are then transported into the mitochondria, the powerhouse of the cell, where beta-oxidation occurs. wikipedia.org The beta-oxidation spiral consists of a sequence of four enzymatic reactions that are repeated, each cycle shortening the fatty acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA. wikipedia.org

3-Oxododecanoyl-CoA is formed during the beta-oxidation of dodecanoyl-CoA. The process involves the following key steps:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.

Hydration: An enoyl-CoA hydratase adds a water molecule.

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming 3-Oxododecanoyl-CoA. ontosight.ai

The final step in this cycle is the cleavage of 3-Oxododecanoyl-CoA by the enzyme beta-ketoacyl-CoA thiolase. umaryland.edu This reaction yields a molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter, in this case, decanoyl-CoA. uniprot.orgreactome.org The acetyl-CoA can then enter the citric acid cycle to generate ATP, the cell's main energy currency. ontosight.ai

Table 1: Key Enzymes in the Metabolism of 3-Oxododecanoyl-CoA

Enzyme Function Pathway
3-Hydroxyacyl-CoA Dehydrogenase Catalyzes the formation of 3-Oxododecanoyl-CoA from (S)-3-Hydroxydodecanoyl-CoA. ontosight.aigenome.jp Fatty Acid Beta-Oxidation
Beta-ketoacyl-CoA Thiolase Catalyzes the cleavage of 3-Oxododecanoyl-CoA into Acetyl-CoA and Decanoyl-CoA. umaryland.edureactome.org Fatty Acid Beta-Oxidation
Acetyl-CoA C-acyltransferase Involved in the formation of 3-Oxododecanoyl-CoA from acetyl-CoA in the fatty acid elongation pathway. ebi.ac.ukgenome.jp Fatty Acid Elongation

Significance in Lipid Metabolic Research

Pathways of Fatty Acid β-Oxidation

Fatty acid β-oxidation is the primary catabolic process by which fatty acids are broken down to generate energy. wikipedia.org 3-Oxododecanoyl-CoA is a key molecule in the mitochondrial β-oxidation of long-chain fatty acids. uniprot.orgrarediseasegenes.com

Formation from (S)-3-Hydroxydodecanoyl-CoA

The direct precursor to 3-Oxododecanoyl-CoA in the β-oxidation spiral is (S)-3-Hydroxydodecanoyl-CoA. ontosight.aigenome.jp This conversion represents the third step in the four-reaction sequence of β-oxidation. wikipedia.orgabcam.com

Enzymatic Catalysis by 3-Hydroxyacyl-CoA Dehydrogenase

The transformation of (S)-3-Hydroxydodecanoyl-CoA into 3-Oxododecanoyl-CoA is an oxidation reaction catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase. ontosight.aiwikipedia.org This enzymatic step involves the reduction of NAD+ to NADH, capturing energy in the form of reducing equivalents. ontosight.aireactome.org The reaction converts the hydroxyl group on the third carbon of the acyl-CoA chain into a keto group. wikipedia.org For long-chain fatty acids like dodecanoyl-CoA, this activity is carried out by long-chain 3-hydroxyacyl-CoA dehydrogenase. foodb.ca

Role of Mitochondrial Trifunctional Protein (HADHA and HADHB Subunits)

In the mitochondrial β-oxidation of long-chain fatty acids, the enzymatic activities for the final three steps are housed within a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP). uniprot.orgmedlineplus.govspandidos-publications.com This complex is a heterooctamer composed of four alpha subunits and four beta subunits. medlineplus.gov

The alpha subunit (HADHA) contains the enoyl-CoA hydratase and the 3-hydroxyacyl-CoA dehydrogenase activities. rarediseasegenes.comnih.gov Therefore, the HADHA subunit is directly responsible for catalyzing the formation of 3-Oxododecanoyl-CoA from (S)-3-Hydroxydodecanoyl-CoA. nih.gov

The beta subunit (HADHB) harbors the 3-ketoacyl-CoA thiolase activity, which is the subsequent step in the pathway. uniprot.orgmedlineplus.gov The close association of these enzymes within the MTP complex facilitates the efficient channeling of intermediates, including 3-Oxododecanoyl-CoA, from one active site to the next. pnas.org

Subsequent Cleavage by 3-Ketoacyl-CoA Thiolase for Acetyl-CoA Generation

Following its formation, 3-Oxododecanoyl-CoA is the substrate for the final step of the β-oxidation cycle, which is catalyzed by 3-ketoacyl-CoA thiolase. virginia.edu This enzyme, also known as beta-ketothiolase, catalyzes the thiolytic cleavage of 3-Oxododecanoyl-CoA. wikipedia.orgnih.gov The reaction involves the insertion of a new Coenzyme A molecule, which cleaves the bond between the alpha and beta carbons. wikipedia.org

This cleavage results in the release of a two-carbon unit in the form of Acetyl-CoA and a new acyl-CoA molecule, Decanoyl-CoA , which is two carbons shorter. ontosight.ai The generated Acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production, while the Decanoyl-CoA re-enters the β-oxidation spiral for further degradation. The 3-ketoacyl-CoA thiolase activity for long-chain fatty acids is specifically carried out by the HADHB subunit of the mitochondrial trifunctional protein. rarediseasegenes.commedlineplus.gov

Pathways of Fatty Acid Elongation

Fatty acid elongation is the process by which fatty acid chains are extended. In mitochondria, this process is essentially the reverse of β-oxidation. pathbank.org

Synthesis from Decanoyl-CoA and Acetyl-CoA

In the mitochondrial fatty acid elongation pathway, 3-Oxododecanoyl-CoA is synthesized through the condensation of Decanoyl-CoA and Acetyl-CoA. genome.jpkegg.jph-its.org This reaction is catalyzed by 3-ketoacyl-CoA thiolase (EC 2.3.1.16), operating in the reverse direction of its catabolic function in β-oxidation. genome.jpgenome.jp This biosynthetic reaction is a Claisen condensation that forms a new carbon-carbon bond. wikipedia.orgnih.gov The resulting 3-Oxododecanoyl-CoA can then be further processed in the elongation cycle.

Interactive Data Tables

Enzymes in 3-Oxododecanoyl-CoA Metabolism

EnzymePathwaySubstrate(s)Product(s)Gene (Human)
3-Hydroxyacyl-CoA Dehydrogenaseβ-Oxidation(S)-3-Hydroxydodecanoyl-CoA, NAD+3-Oxododecanoyl-CoA, NADH, H+HADHA
3-Ketoacyl-CoA Thiolaseβ-Oxidation3-Oxododecanoyl-CoA, CoADecanoyl-CoA, Acetyl-CoAHADHB
3-Ketoacyl-CoA ThiolaseFatty Acid ElongationDecanoyl-CoA, Acetyl-CoA3-Oxododecanoyl-CoA, CoAHADHB

Compounds in the Metabolism of 3-Oxododecanoyl-CoA

Compound NameChemical FormulaPathway Involvement
3-Oxododecanoyl-CoAC33H56N7O18P3Sβ-Oxidation, Fatty Acid Elongation
(S)-3-Hydroxydodecanoyl-CoAC33H58N7O18P3Sβ-Oxidation
Decanoyl-CoAC31H54N7O17P3Sβ-Oxidation, Fatty Acid Elongation
Acetyl-CoAC23H38N7O17P3Sβ-Oxidation, Fatty Acid Elongation
Coenzyme A (CoA)C21H36N7O16P3Sβ-Oxidation, Fatty Acid Elongation
NAD+C21H27N7O14P2β-Oxidation
NADHC21H29N7O14P2β-Oxidation

Enzymatic Catalysis by 3-Ketoacyl-CoA Thiolase (Acetyl-CoA C-acyltransferase)

The final step in each cycle of fatty acid beta-oxidation is the thiolytic cleavage of a 3-ketoacyl-CoA molecule, a reaction catalyzed by the enzyme 3-ketoacyl-CoA thiolase (KAT), also known as acetyl-CoA C-acyltransferase (EC 2.3.1.16). umaryland.eduqmul.ac.uk This enzyme is crucial for degrading 3-oxoacyl-CoAs to produce acetyl-CoA and an acyl-CoA molecule that is shortened by two carbon atoms. expasy.org Thiolases are ubiquitous, with distinct types found in both prokaryotes and eukaryotes, playing key roles in various degradative and biosynthetic pathways. wikipedia.org

The specific reaction involving 3-Oxododecanoyl-CoA is as follows: 3-Oxododecanoyl-CoA + Coenzyme A ⇌ Decanoyl-CoA + Acetyl-CoA genome.jp

This reaction is a reverse Claisen condensation. nih.gov The catalytic mechanism hinges on a nucleophilic cysteine residue within the enzyme's active site. The process begins with the acylation of this cysteine by the 3-oxoacyl-CoA substrate, which results in the release of the first product, acetyl-CoA. qmul.ac.ukexpasy.org In the second step, the remaining acyl group (now shortened by two carbons) is transferred from the cysteine residue to a molecule of coenzyme A, releasing the second product and regenerating the free enzyme for another catalytic cycle. qmul.ac.uk Most thiolase enzymes exhibit broad substrate specificity for the 3-oxoacyl-CoA, allowing them to act on fatty acid chains of various lengths. expasy.orgwikipedia.org

Table 1: Thiolytic Cleavage of 3-Oxododecanoyl-CoA

Reactants Enzyme Products
3-Oxododecanoyl-CoA 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16) Decanoyl-CoA

Intracellular Transport and Compartmentalization

The metabolic processing of fatty acids is highly compartmentalized within the cell, primarily occurring in the mitochondria and peroxisomes. The transport of fatty acid precursors into these organelles is a tightly regulated process essential for their subsequent breakdown, in which 3-Oxododecanoyl-CoA is a key intermediate.

Carnitine Palmitoyltransferase System (CPT1 and CPT2) Mediated Shuttle

Long-chain fatty acids cannot freely pass through the mitochondrial inner membrane. numberanalytics.com Their entry into the mitochondrial matrix, where beta-oxidation occurs, is facilitated by the carnitine shuttle system. fiveable.me This system involves two key enzymes: Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). numberanalytics.comfiveable.me

CPT1 is located on the outer mitochondrial membrane and catalyzes the conversion of a long-chain acyl-CoA (such as dodecanoyl-CoA, the precursor to 3-oxododecanoyl-CoA) into an acylcarnitine molecule. numberanalytics.compatsnap.com This step is often considered the rate-limiting step of fatty acid oxidation. nih.gov The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by a specific carrier protein, carnitine-acylcarnitine translocase (CACT). fiveable.me

Once inside the matrix, CPT2, which is located on the inner mitochondrial membrane, catalyzes the reverse reaction: it converts the acylcarnitine back into acyl-CoA and free carnitine. numberanalytics.compatsnap.com This regenerates the acyl-CoA within the mitochondrion, making it available for the beta-oxidation pathway enzymes, including the thiolase that acts on 3-Oxododecanoyl-CoA. numberanalytics.com The free carnitine is then transported back to the intermembrane space by CACT to be reused. fiveable.me

Table 2: Components of the Carnitine Shuttle System

Component Location Function
Carnitine Palmitoyltransferase 1 (CPT1) Outer Mitochondrial Membrane Converts long-chain acyl-CoA to acylcarnitine. numberanalytics.compatsnap.com
Carnitine-Acylcarnitine Translocase (CACT) Inner Mitochondrial Membrane Transports acylcarnitine into the matrix and carnitine out. fiveable.me

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA inside the matrix. numberanalytics.compatsnap.com |

Mitochondrial and Peroxisomal Localization

3-Oxododecanoyl-CoA is an intermediate found in the fatty acid degradation pathways of both mitochondria and peroxisomes. umassmed.edu These two organelles are distinct, with mitochondria having a double membrane and peroxisomes a single membrane, and they handle fatty acid oxidation differently. nih.gov

In mitochondria, beta-oxidation proceeds to completely break down fatty acids into acetyl-CoA units. numberanalytics.com The organelle contains a full suite of enzymes for this process, including a mitochondrial isoform of 3-oxoacyl-CoA thiolase. nih.gov

Peroxisomes also carry out beta-oxidation, but their role is typically to shorten very-long-chain fatty acids that are then further metabolized in mitochondria. nih.govnih.gov Peroxisomal beta-oxidation is an incomplete process that ceases with the formation of medium-chain acyl-CoAs. nih.gov Like mitochondria, peroxisomes contain their own distinct set of beta-oxidation enzymes, including a peroxisomal 3-oxoacyl-CoA thiolase isozyme. nih.govnih.gov The existence of separate thiolase enzymes in mitochondria and peroxisomes, which share sequence homology, suggests they arose from a common ancestral gene but evolved different targeting signals for import into their respective organelles. nih.gov The localization of 3-Oxododecanoyl-CoA in both compartments underscores its role as a common intermediate in the distinct but coordinated fatty acid oxidation pathways of the cell. umassmed.edu

Enzymology and Molecular Regulation of 3 Oxododecanoyl Coa Interconversions

Characterization of Key Enzymes

Several key enzymes catalyze the interconversions of 3-Oxododecanoyl-CoA. These enzymes exhibit distinct substrate specificities, kinetic properties, and structural features that determine their specific roles in cellular metabolism.

The enzymes that metabolize 3-Oxododecanoyl-CoA demonstrate a preference for fatty acyl-CoAs of specific chain lengths.

Mitochondrial Trifunctional Protein (MTP) : This protein complex is crucial for the beta-oxidation of long-chain fatty acids. genecards.orguniprot.org The alpha-subunit (HADHA) contains 3-hydroxyacyl-CoA dehydrogenase activity, which converts (S)-3-hydroxydodecanoyl-CoA into 3-Oxododecanoyl-CoA. genecards.orguniprot.org The beta-subunit (HADHB) possesses 3-ketoacyl-CoA thiolase activity, which cleaves 3-Oxododecanoyl-CoA into decanoyl-CoA and acetyl-CoA. genecards.org MTP exhibits a clear specificity for long-chain substrates. genecards.orguniprot.org

3-oxoacyl-[acyl-carrier-protein] reductase (MabA) : An enzyme from Mycobacterium tuberculosis, MabA is involved in the fatty acid elongation system (FAS-II). uniprot.org It preferentially metabolizes long-chain substrates (C8-C20) and can utilize CoA derivatives. uniprot.orgrhea-db.org For the substrate beta-ketododecanoyl-CoA (an alternative name for 3-Oxododecanoyl-CoA), MabA displays a catalytic rate (kcat) of 4.3 sec⁻¹. uniprot.org

Acyl-CoA thioesterase 2 (tesB) : Found in Escherichia coli, this thioesterase shows broad substrate specificity, hydrolyzing medium and long-chain acyl-CoA substrates. uniprot.org It plays a role in the beta-oxidation of fatty acids by hydrolyzing thioester bonds. uniprot.org

Sterol carrier protein 2 (SCP2) : The SCPx isoform of this protein contains 3-oxoacyl-CoA thiolase activity and acts on both medium and long straight-chain 3-oxoacyl-CoAs. uniprot.orguniprot.org It catalyzes the reversible reaction involving the cleavage of 3-Oxododecanoyl-CoA. uniprot.orguniprot.orgrhea-db.org

Below is an interactive table summarizing the kinetic parameters of enzymes acting on 3-Oxododecanoyl-CoA or related substrates.

EnzymeGeneOrganismSubstrateKinetic Parameter (kcat)Reference
3-oxoacyl-[acyl-carrier-protein] reductaseMabAMycobacterium tuberculosisbeta-ketododecanoyl-CoA4.3 sec⁻¹ uniprot.org
Acyl-CoA thioesterase 2tesBEscherichia colidecanoyl-CoA83 sec⁻¹ uniprot.org

Note: Data for tesB is for a related long-chain substrate, indicating its activity range.

The catalytic activity of these enzymes is rooted in their specific three-dimensional structures and the functional domains they contain.

Mitochondrial Trifunctional Protein (MTP) : MTP is a heterooctameric complex, composed of four alpha and four beta subunits. genecards.orguniprot.org The alpha-subunit (HADHA) is a multifunctional enzyme itself, housing the domains for 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. genecards.orguniprot.org The beta-subunit (HADHB) exclusively contains the catalytic domain for 3-ketoacyl-CoA thiolase activity. genecards.orguniprot.org Structural analyses of the cDNAs for these subunits have been crucial in understanding their function.

Peroxisomal Multifunctional Protein AIM1 : In Arabidopsis thaliana, this enzyme provides another example of domain organization. It contains epimerase and isomerase activities in its N-terminal region and 3-hydroxyacyl-CoA dehydrogenase activity in its C-terminal region. uniprot.org

Acyl-CoA thioesterase 2 (tesB) : The active site of this E. coli enzyme has been identified and features a charge relay system at amino acid position 204, which is critical for its catalytic function. uniprot.org

3-oxoacyl-[acyl-carrier-protein] reductase (MabA) : The structural characteristics of MabA are directly linked to its preference for long-chain substrates, distinguishing it from other known ketoacyl reductases. rhea-db.org

Substrate Specificity and Reaction Kinetics

Transcriptional and Post-Transcriptional Regulation of Genes Encoding Metabolic Enzymes

The expression of genes for acyl-CoA metabolizing enzymes is tightly regulated by a complex interplay of transcription factors, regulatory elements, and external signals, ensuring that the rate of fatty acid metabolism is aligned with cellular needs.

Various physiological and pathological factors can influence the expression of genes involved in the metabolism of 3-Oxododecanoyl-CoA.

Inflammatory Signals : Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger inflammation that leads to the rapid downregulation of the PGC-1 metabolic gene regulatory circuit. nih.gov This deactivation affects the expression of numerous downstream genes involved in fatty acid oxidation. nih.gov Similarly, pro-inflammatory cytokines such as TNF-α and IL-1β can decrease the expression of key metabolic regulators like PPAR-α. oup.com

Metabolic Regulators : The expression of enzymes like fatty acid desaturase 2 (FADS2), which is involved in pathways connected to acyl-CoA metabolism, is regulated at the transcriptional level by factors including peroxisome proliferator-activated receptor α (PPAR-α) and sterol regulatory element binding protein-1c (SREBP-1c). oup.com

Disease States : Altered gene expression is a hallmark of many diseases. In Crohn's disease, for example, the expression of FADS2 is significantly reduced in mesenteric adipose tissue. oup.com In certain cancers and heart conditions, the differential expression of metabolic enzymes leads to changes in the levels of metabolites, including 3-Oxododecanoyl-CoA, reflecting a shift in the cells' energy metabolism. google.comresearchgate.net

The control of gene expression is mediated by specific DNA sequences (regulatory elements) and the proteins that bind to them.

Transcription Factors and Coactivators : Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, are master regulators of fatty acid metabolism. oup.com They work in concert with coactivators like the PGC-1 family (PGC-1α and PGC-1β). The LPS-induced reduction in PGC-1 coactivators can be partially reversed by silencing Pellino1, which in turn restores the expression of transcription factors like PPARα, ERRα, and NRF1. nih.gov

Protein-Protein Interactions : The function of these enzymes can also be regulated through direct protein interactions. For instance, the sterol carrier protein 2 (SCP2) must interact with the peroxisomal targeting signal receptor PEX5 for its correct import into the peroxisome, where it carries out its function in beta-oxidation. uniprot.orguniprot.org Pellino1, an E3 ubiquitin ligase, is involved in signaling pathways such as the Toll-like receptor (TLR) pathway and can mediate the transcriptional regulation of genes, highlighting the crosstalk between inflammatory and metabolic signaling. nih.gov

The following table summarizes key factors and their roles in regulating genes of acyl-CoA metabolizing enzymes.

Regulatory Factor/ElementTypeEffect on Gene ExpressionKey Target Genes/PathwaysReference
PPAR-αTranscription FactorUpregulationFADS2, Fatty Acid Oxidation Genes oup.com
PGC-1α / PGC-1βCoactivatorUpregulationPPARα, ERRα, NRF1, FAO Genes nih.gov
Lipopolysaccharide (LPS)Inflammatory SignalDownregulationPGC-1 coactivators and their targets nih.gov
Pellino1Ubiquitin Ligase/Signaling ProteinModulates LPS effectPGC-1α/β, PPARα, ERRα nih.gov
SREBP-1cTranscription FactorUpregulationFADS2 oup.com
PEX5Protein TransporterEssential for LocalizationSCP2 uniprot.orguniprot.org

Specialized Metabolic Roles of 3 Oxododecanoyl Coa

Precursor in Polyketide Biosynthesis

3-Oxododecanoyl-CoA is a key intermediate in the biosynthesis of certain polyketides, most notably in the pathway leading to cannabinoids in Cannabis sativa. uniprot.orgresearchgate.netwikipedia.org It serves as the direct precursor to the formation of the polyketide core of these specialized plant metabolites. ebi.ac.ukrhea-db.org

The formation of olivetolic acid (OLA) is a critical step in the biosynthesis of cannabinoids. researchgate.netebi.ac.uk This process begins with the condensation of a hexanoyl-CoA starter unit with three molecules of malonyl-CoA. researchgate.netsjtu.edu.cn This series of reactions, catalyzed by a type III polyketide synthase, results in the formation of the linear polyketide intermediate, 3,5,7-trioxododecanoyl-CoA. sjtu.edu.cnnih.gov This intermediate is then acted upon by a specific cyclase to form olivetolic acid. researchgate.netsjtu.edu.cn

The enzyme responsible for synthesizing 3,5,7-trioxododecanoyl-CoA is 3,5,7-trioxododecanoyl-CoA synthase, also known as olivetol (B132274) synthase (OLS). uniprot.orgwikipedia.orggenome.jp OLS is a type III polyketide synthase that catalyzes the sequential decarboxylative condensation of three malonyl-CoA units with a hexanoyl-CoA primer. sjtu.edu.cnnih.gov While hexanoyl-CoA is the preferred substrate for OLS, it can also accept other acyl-CoA esters with aliphatic side chains ranging from C4 to C8. uniprot.org

In the absence of a partnering cyclase, OLS can produce other compounds, such as hexanoyl triacetic acid lactone (HTAL) and pentyl diacetic acid lactone (PDAL), through spontaneous cyclization of intermediate polyketide-CoAs. uniprot.orgsjtu.edu.cn

Table 1: Kinetic Properties of 3,5,7-Trioxododecanoyl-CoA Synthase (OLS)

SubstrateK_m (μM)k_cat (min⁻¹)
Hexanoyl-CoA60.82.96
Butyryl-CoA88.90.719
Isovaleryl-CoA99.10.585

Data sourced from UniProt. uniprot.org

Following its synthesis by OLS, the 3,5,7-trioxododecanoyl-CoA intermediate is the substrate for olivetolic acid cyclase (OAC). sjtu.edu.cnuniprot.orgqmul.ac.uk OAC catalyzes the C2-C7 intramolecular aldol (B89426) condensation of 3,5,7-trioxododecanoyl-CoA, which results in the formation of olivetolic acid while retaining the carboxyl group. ebi.ac.uksjtu.edu.cn This cyclization is a crucial step, as OLS alone does not produce olivetolic acid. sjtu.edu.cngenome.jp

OAC is a dimeric α+β barrel (DABB) protein and does not appear to physically interact with OLS. nih.govuniprot.org Instead, it accepts the linear 3,5,7-trioxododecanoyl-CoA product from OLS as its substrate to perform the cyclization. nih.gov The reaction catalyzed by OAC is as follows:

3,5,7-trioxododecanoyl-CoA → Olivetolate + CoA + H⁺ uniprot.orgqmul.ac.uk

The collaborative action of OLS and OAC demonstrates a key enzymatic partnership in the biosynthesis of cannabinoids, where the product of one enzyme serves as the specific substrate for the next in the pathway. researchgate.netuniprot.org

Advanced Research Methodologies for 3 Oxododecanoyl Coa Studies

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) stands as a cornerstone for the study of 3-Oxododecanoyl-CoA, offering unparalleled sensitivity and specificity. This technology is central to metabolomics, the large-scale study of small molecules within biological systems. In the context of 3-Oxododecanoyl-CoA, MS-based approaches are critical for identifying and quantifying its presence in complex biological samples. nih.govfrontiersin.org

Non-targeted metabolomics, for instance, has been employed to analyze serum from patients with latent tuberculosis, where 3-Oxododecanoyl-CoA was identified as an upregulated metabolite compared to a control group. nih.gov This type of global analysis provides a broad snapshot of metabolic changes and can pinpoint molecules of interest for further investigation.

Quantitative Analysis of 3-Oxododecanoyl-CoA and Related Acyl-CoAs

For the precise measurement of 3-Oxododecanoyl-CoA and other acyl-CoAs, quantitative mass spectrometry methods are employed. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful. frontiersin.orgchromatographyonline.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first separated by chromatography. The eluting compounds are then ionized and enter the mass spectrometer. A specific precursor ion (in this case, the ion corresponding to 3-Oxododecanoyl-CoA) is selected and fragmented to produce characteristic product ions. The intensity of these product ions is then used for quantification. chromatographyonline.com The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of this quantification. chromatographyonline.com To ensure accuracy, isotopically labeled internal standards, such as [13C16]-N-3-oxo-dodecanoyl homoserine lactone, can be used. researchgate.netnih.gov

A study on bull spermatozoa utilized LC-MS/MS to create a deep metabolomic profile, identifying 3-Oxododecanoyl-CoA as a unique metabolite in astheno-oligozoospermic bulls. frontiersin.org This highlights the ability of quantitative metabolomics to uncover biomarkers in various physiological and pathological states.

Table 1: Predicted LC-MS/MS Spectral Data for 3-Oxododecanoyl-CoA (Negative Ion Mode)

ParameterValue
HMDB IDHMDB0003937
Spectrum TypePredicted LC-MS/MS
Ionization ModeNegative
Collision Energy40 eV
Instrument TypeQTOF (generic)
Molecular FormulaC33H56N7O18P3S
Monoisotopic Mass963.2615 Da
This table presents predicted data and should be used as a guide; experimental verification is necessary for confirmation.

Isotopic Tracing for Flux Analysis

Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways, a process known as metabolic flux analysis. nih.govnih.govd-nb.info This method involves introducing a substrate labeled with a stable isotope (e.g., 13C) into a biological system. d-nb.infonorthwestern.edu As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including 3-Oxododecanoyl-CoA.

By measuring the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can quantify the activity of different metabolic pathways. d-nb.infobiorxiv.org For instance, feeding cells [U-13C]glucose allows for the tracking of carbon atoms through glycolysis and into the fatty acid synthesis pathway, where 3-Oxododecanoyl-CoA is an intermediate. The pattern of 13C incorporation into 3-Oxododecanoyl-CoA and other acyl-CoAs reveals the relative contributions of different carbon sources and the rates of enzymatic reactions. northwestern.edu

The duration of labeling is a critical parameter, with different pathways reaching isotopic steady state at different rates. For example, in cultured cells, glycolysis intermediates may reach a steady state in minutes, while the TCA cycle can take a couple of hours. nih.gov This dynamic information provides a detailed picture of cellular metabolism in response to various stimuli or genetic modifications. nih.govd-nb.info

Chromatographic Separation Techniques

Chromatographic methods are indispensable for isolating 3-Oxododecanoyl-CoA from complex biological matrices prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of acyl-CoAs. psu.edu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. psu.edujasco-global.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Due to its relatively hydrophobic pantetheine (B1680023) tail, 3-Oxododecanoyl-CoA interacts with the stationary phase and can be separated from more polar molecules. psu.edu

The separation is typically achieved by using a gradient elution, where the composition of the mobile phase is changed over time to selectively elute compounds. jasco-global.com For acyl-CoAs, this often involves increasing the concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724) in an aqueous buffer. psu.edujasco-global.com

The detection of 3-Oxododecanoyl-CoA after HPLC separation is commonly performed using UV absorbance at a wavelength of 254–260 nm, which is characteristic of the adenine (B156593) moiety in the coenzyme A structure. psu.edu However, for more definitive identification and to ensure peak purity, HPLC is often coupled with mass spectrometry (LC-MS). nih.govfrontiersin.org A study successfully used ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS) to analyze metabolites, including 3-Oxododecanoyl-CoA, in serum samples. nih.gov

Table 2: General Parameters for HPLC Separation of Acyl-CoAs

ParameterDescription
Column Type Reversed-phase (e.g., C18)
Mobile Phase Typically a gradient of aqueous buffer and an organic solvent (e.g., methanol, acetonitrile)
Detection UV absorbance (254-260 nm) or Mass Spectrometry
Key Principle Separation based on hydrophobicity
This table provides a general overview; specific conditions must be optimized for each application. psu.edujasco-global.com

Enzyme Activity Assays and Kinetic Profiling

Understanding the enzymes that produce and consume 3-Oxododecanoyl-CoA is fundamental to elucidating its metabolic role. Enzyme activity assays and kinetic profiling provide this crucial information. thermofisher.comnih.gov

Enzyme activity assays are designed to measure the rate of a specific enzymatic reaction. thermofisher.com For enzymes involved in 3-Oxododecanoyl-CoA metabolism, such as 3-ketoacyl-CoA thiolase, assays can be performed in either the condensation or thiolysis direction. nih.gov For example, the thiolysis of 3-oxohexanoyl-CoA can be monitored spectrophotometrically by measuring the decrease in absorbance at 303 nm, which corresponds to the consumption of the Mg-keto-acyl-CoA complex. nih.gov

Kinetic profiling involves determining key enzymatic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). igem.wiki These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For instance, the kinetic parameters of Olivetol (B132274) Synthase/3,5,7-Trioxododecanoyl-CoA Synthase, an enzyme that synthesizes olivetol from hexanoyl-CoA and malonyl-CoA, have been determined, revealing a Km of 60.8 μM and a Vmax of 5.792 nmol/sec. igem.wiki

Recombinant Protein Expression and Purification for Enzymatic Studies

To perform detailed in vitro studies of the enzymes that metabolize 3-Oxododecanoyl-CoA, it is often necessary to produce these enzymes in large quantities and in a pure form. This is achieved through recombinant protein expression and purification. evitria.comnih.gov

This process involves cloning the gene encoding the enzyme of interest into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. evitria.comfrontiersin.org The host organism then produces the recombinant protein, which can be purified from the cell lysate using various chromatographic techniques. nih.gov Affinity chromatography, using tags such as a polyhistidine-tag (His-tag), is a common and effective method for purification. nih.gov

The choice of expression system is critical, as different systems offer various advantages in terms of protein yield, folding, and post-translational modifications. evitria.comfrontiersin.orgsigmaaldrich.com For example, mammalian cell expression systems are often used to produce proteins with correct post-translational modifications, which can be crucial for their function. evitria.comsigmaaldrich.com Once purified, the recombinant enzyme can be used for activity assays, kinetic profiling, structural studies, and other biochemical characterizations. nih.gov

Computational Modeling and Systems Biology Approaches

Advanced computational tools have become indispensable for dissecting the complex roles of metabolites like 3-Oxododecanoyl-CoA within intricate biological systems. Systems biology approaches, which integrate experimental data with computational models, allow for a holistic understanding of metabolic pathways and enzymatic interactions at a level of detail that is often unattainable through traditional laboratory methods alone. These in silico methodologies enable researchers to predict metabolic fluxes, understand enzyme-substrate interactions, and simulate the dynamic behavior of molecules, providing powerful insights into the function and regulation of 3-Oxododecanoyl-CoA.

Metabolic Network Reconstruction and Flux Balance Analysis

Metabolic network reconstruction is the process of cataloging all known metabolic reactions within a specific organism, based on genomic, biochemical, and literature data. frontiersin.org This comprehensive process results in a genome-scale metabolic model (GEM), a mathematical representation of the complete set of metabolic capabilities of an organism. frontiersin.org These models serve as a foundational scaffold for computational analysis. 3-Oxododecanoyl-CoA is a recognized metabolite in the curated metabolic networks of various organisms, where it primarily functions as an intermediate in fatty acid metabolism. umassmed.edu

Flux Balance Analysis (FBA) is a computational method used to analyze these reconstructed networks. afjbs.com By applying constraints based on known physiological and biochemical parameters (such as nutrient uptake rates), FBA can predict the flow of metabolites, or fluxes, through all the reactions in the network. afjbs.commorf-db.org This analysis can be optimized to achieve a specific biological objective, such as maximizing the production of biomass or a particular compound. afjbs.com

In the context of 3-Oxododecanoyl-CoA, FBA can be used to:

Predict Flux Distribution: Determine the rate at which 3-Oxododecanoyl-CoA is produced and consumed in pathways like beta-oxidation.

Identify Metabolic Bottlenecks: Pinpoint enzymes or reactions that limit the flux through pathways involving 3-Oxododecanoyl-CoA.

Guide Metabolic Engineering: Identify gene deletion or overexpression targets to enhance or reduce the accumulation of 3-Oxododecanoyl-CoA or its downstream products. nih.gov For example, FBA could model how deleting a gene involved in a competing pathway might redirect metabolic flux, conserving precursors like Acetyl-CoA and increasing the potential flux towards pathways involving 3-Oxododecanoyl-CoA. nih.gov

The table below details the inclusion of 3-Oxododecanoyl-CoA in the metabolic models of several organisms.

OrganismModel/DatabaseMetabolic Pathway(s) Involving 3-Oxododecanoyl-CoA
Saccharomyces cerevisiae (Yeast)Yeast Metabolome DatabaseFatty Acid Beta-Oxidation
Caenorhabditis elegansWormFluxMitochondrial and Peroxisomal Fatty Acid Degradation umassmed.edu
Zea mays (Maize)Genome-Scale Metabolic ModelFatty Acid Synthesis/Degradation psu.edu
HaloarchaeaReconstructed Metabolic NetworkFatty Acid Metabolism uni-muenchen.de

Enzyme-Substrate Docking and Molecular Dynamics Simulations

To understand the biochemical role of 3-Oxododecanoyl-CoA, it is crucial to study its interactions with the enzymes that catalyze its transformation. Enzyme-substrate docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze these interactions at an atomic level.

Enzyme-Substrate Docking is a method used to predict the binding orientation and affinity of a substrate (the ligand) within the active site of an enzyme (the receptor). sdu.edu.cnresearchgate.net The process involves generating numerous possible conformations of the substrate within the enzyme's binding pocket and scoring them based on factors like steric hindrance and intermolecular forces. This approach can identify key amino acid residues that are critical for substrate recognition and binding. researchgate.net For an enzyme like 3-oxoacyl-CoA thiolase, which acts on 3-Oxododecanoyl-CoA, docking simulations could reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the substrate in the active site, paving the way for catalysis. nih.gov

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the enzyme-substrate complex over time. aps.org Starting from a docked conformation, MD simulations calculate the trajectory of every atom in the system by solving Newton's equations of motion. aps.org This allows researchers to observe the conformational flexibility of the enzyme, the stability of the substrate's binding pose, and the potential mechanism of the catalytic reaction. researchgate.net Such simulations can confirm the stability of interactions predicted by docking and reveal how the enzyme's structure changes to accommodate the substrate and facilitate the chemical reaction. researchgate.net

The table below outlines the key enzymes that interact with 3-Oxododecanoyl-CoA and the types of insights that can be gained from docking and MD simulation studies.

EnzymePathwayPotential Insights from Docking & MD Simulations
Acyl-CoA DehydrogenaseFatty Acid Beta-OxidationInvestigates the initial dehydrogenation step and the role of FAD.
Enoyl-CoA HydrataseFatty Acid Beta-OxidationModels the stereospecific addition of water across the double bond.
3-Hydroxyacyl-CoA DehydrogenaseFatty Acid Beta-OxidationSimulates the oxidation of the hydroxyl group and interaction with NAD+.
3-Oxoacyl-CoA ThiolaseFatty Acid Beta-OxidationPredicts binding affinity and identifies key residues for the thiolytic cleavage that releases Acetyl-CoA. nih.gov
Succinyl-CoA:3-ketoacid CoA transferase (SCOT)Ketone Body MetabolismElucidates the mechanism of CoA transfer from succinyl-CoA to a ketoacid. uniprot.org

Perspectives and Future Directions in 3 Oxododecanoyl Coa Research

Identification of Novel Metabolic Functions

Beyond its canonical role in fatty acid degradation, 3-Oxododecanoyl-CoA is a precursor for a variety of other biologically active molecules. genome.jp A key area of future research is the systematic identification and characterization of these alternative metabolic fates.

Detailed research findings indicate that 3-Oxododecanoyl-CoA serves as a branch-point metabolite. For instance, it is a direct precursor in the biosynthesis of N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), a critical signaling molecule in bacterial communication. acs.orgoup.com In another distinct pathway, it is an intermediate in the synthesis of polyketides. The engineered production of olivetolic acid, a precursor to cannabinoids, utilizes a pathway that forms 3,5,7-trioxododecanoyl-CoA, highlighting the role of C12 oxo-acyl-CoA intermediates in generating complex natural products. jppres.comsjtu.edu.cn

Future work will likely focus on discovering other pathways that utilize 3-Oxododecanoyl-CoA as a substrate. This involves exploring diverse organisms, from bacteria to plants, and employing advanced metabolomic techniques to trace the metabolic flux from this intermediate to novel end products.

Metabolic PathwayPrecursorKey IntermediateEnd Product/Significance
Quorum Sensing Signal Biosynthesis3-Oxododecanoyl-CoA, S-adenosyl methionine (SAM)N/AN-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)
Polyketide Synthesis (Engineered)Hexanoyl-CoA, Malonyl-CoA3,5,7-Trioxododecanoyl-CoAOlivetolic Acid
Medium-Chain Methyl Ketone Production (Engineered)Dodecanoyl-CoA3-Oxododecanoyl-CoA2-Undecanone (B123061) (Biofuel)

Elucidation of Regulatory Networks Beyond Primary Metabolism

The role of 3-Oxododecanoyl-CoA extends into complex regulatory networks, primarily through its conversion to the quorum-sensing molecule OdDHL in Gram-negative bacteria like Pseudomonas aeruginosa. oup.comresearchgate.net This signaling molecule is a key activator of the LasR transcriptional regulator, and the LasR-OdDHL complex controls the expression of hundreds of genes, many of which are associated with virulence, biofilm formation, and secondary metabolite production. acs.orgoup.comnih.gov Therefore, the availability and metabolic flux towards 3-Oxododecanoyl-CoA can have a profound impact on bacterial community behavior and pathogenicity.

Research has also shown that signals derived from this pathway can mediate inter-kingdom interactions. OdDHL produced by P. aeruginosa can inhibit hyphal growth in the fungus Candida albicans and affect its biofilm formation. researchgate.netdb-thueringen.de Furthermore, studies on Lactobacillus plantarum revealed that this bacterium alters its transcriptome and proteome in response to OdDHL, indicating a sophisticated cross-species recognition and response system. frontiersin.org In host cells, OdDHL has been shown to impact mitochondrial networks, energetics, and proteome, suggesting it plays a role in modulating host-pathogen interactions. nih.gov

Future research will aim to unravel the intricate details of these regulatory circuits. This includes identifying new gene targets regulated by the LasR-OdDHL system and understanding how the intracellular concentration of 3-Oxododecanoyl-CoA is balanced between primary metabolism and quorum-sensing pathways.

Regulatory SystemOrganismKey Molecule Derived from 3-Oxododecanoyl-CoARegulated Processes
Las Quorum SensingPseudomonas aeruginosaN-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)Virulence factor production, biofilm formation, secondary metabolism. acs.orgoup.comresearchgate.net
Inter-kingdom SignalingCandida albicansN-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)Inhibition of hyphal growth and biofilm formation. researchgate.netdb-thueringen.de
Host-Pathogen InteractionHuman Epithelial CellsN-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)Alteration of mitochondrial morphology and energetics. nih.gov

Development of Advanced Analytical Platforms for In Situ Analysis

A significant challenge in studying 3-Oxododecanoyl-CoA is its nature as a transient metabolic intermediate, making it difficult to detect and quantify within living cells (in situ). Current analytical methods often rely on cell lysis and extraction, followed by techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), which provide an average concentration across a population of cells but lose spatial and single-cell information. db-thueringen.de

The future of research in this area depends on the development of advanced analytical platforms capable of real-time, in situ analysis. Promising directions include:

Imaging Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) could be adapted to visualize the spatial distribution of 3-Oxododecanoyl-CoA and its derivatives within microbial communities or biofilms, providing insights into metabolic heterogeneity. db-thueringen.de

Genetically Encoded Biosensors: The development of fluorescent biosensors based on transcriptional regulators (like LasR) that specifically bind to derivatives of 3-Oxododecanoyl-CoA could enable real-time monitoring of its production dynamics within individual living cells.

These advanced platforms will be critical for understanding the precise temporal and spatial dynamics of 3-Oxododecanoyl-CoA metabolism and its role in cellular decision-making processes.

Analytical ApproachCurrent LimitationsFuture Directions/Potential
HPLC-MSRequires cell extraction, loss of spatial data, population averaging.Higher sensitivity and coupling with microfluidics for single-cell analysis.
MALDI-IMSLimited application for direct detection of transient CoA esters.Method optimization for improved sensitivity and spatial resolution for in situ metabolite mapping in biofilms. db-thueringen.de
Genetically Encoded BiosensorsNot yet developed for 3-Oxododecanoyl-CoA.Design of fluorescent reporter systems for real-time, non-invasive monitoring of metabolite flux in living cells.

Engineering of Metabolic Pathways for Biotechnological Applications

The position of 3-Oxododecanoyl-CoA as a key intermediate in the β-oxidation pathway makes it an attractive target for metabolic engineering. nih.gov By manipulating enzymes that produce or consume this compound, microbial cell factories can be designed to synthesize valuable chemicals. numberanalytics.com

A notable application is the production of medium-chain methyl ketones, which are potential biofuels. osti.gov In one study, Escherichia coli was engineered to produce 2-undecanone by introducing specific thioesterases to generate dodecanoate, which is then processed through a modified β-oxidation cycle to yield 3-Oxododecanoyl-CoA. nih.gov A β-ketoacyl-CoA thioesterase then converts this intermediate into the final product. Through optimization, including blocking competing pathways and enhancing enzyme activity, researchers achieved significant titers of these ketones. nih.govosti.gov

Another powerful strategy is the use of synthetic reverse β-oxidation (rBOX) pathways. nih.govoup.com These engineered pathways enable the iterative elongation of carbon chains and can be programmed to produce a wide range of molecules, including alcohols and carboxylic acids. nih.govresearchgate.net By assembling a custom set of enzymes, the rBOX pathway can be directed to synthesize specific products, with 3-Oxododecanoyl-CoA serving as a potential intermediate in the synthesis of C12 or longer compounds. This modular approach holds great promise for sustainable biomanufacturing from diverse feedstocks. oup.comresearchgate.net

Future efforts will focus on expanding the portfolio of products that can be synthesized from 3-Oxododecanoyl-CoA and improving the efficiency and yield of these engineered pathways through synthetic biology and systems biology approaches. numberanalytics.commdpi.com

ApplicationHost OrganismEngineered PathwayKey EnzymesProduct
Biofuel ProductionEscherichia coliModified β-oxidationAcyl-CoA oxidase, β-ketoacyl-CoA thioesterase2-Undecanone, 2-Nonanone, 2-Heptanone. nih.govosti.gov
Cannabinoid Precursor SynthesisEscherichia coliSynthetic Polyketide PathwayOlivetolic acid synthase (OLS), Olivetolic acid cyclase (OAC)Olivetolic Acid. sjtu.edu.cn
Diversified Chemical ProductionEscherichia coliReverse β-Oxidation (rBOX)Thiolase, reductase, dehydratase, thioesteraseVarious alcohols and carboxylic acids. nih.govoup.com

Q & A

Q. What methodologies are recommended for detecting 3-Oxododecanoyl-CoA in serum metabolomics studies?

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is a robust method for detecting 3-Oxododecanoyl-CoA in serum. Key steps include:

  • Sample preparation : Deproteinization using cold methanol or acetonitrile to avoid interference.
  • Chromatography : C18 reverse-phase columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve acyl-CoA species.
  • Mass spectrometry : Negative ion mode for enhanced sensitivity, focusing on the exact mass (e.g., m/z 1071.3918 for 3-Oxododecanoyl-CoA) and characteristic fragmentation patterns .
  • Validation : Spike-in experiments with synthetic standards to confirm retention times and signal intensity.

Q. How does 3-Oxododecanoyl-CoA participate in lipid and fatty acid metabolism pathways?

3-Oxododecanoyl-CoA is a key intermediate in β-oxidation and fatty acid elongation. Methodologically, its role can be studied via:

  • Isotopic tracing : Using 13C^{13}\text{C}-labeled fatty acids to track incorporation into acyl-CoA pools.
  • Enzyme assays : Measuring activity of acyl-CoA dehydrogenases (e.g., ACADL) or thiolases in vitro using spectrophotometric NADH/NADPH-coupled reactions .
  • Knockout models : Silencing genes like HADHB (hydroxyacyl-CoA dehydrogenase) to observe metabolic bottlenecks in peroxisomal/mitochondrial pathways .

Q. What are the common strategies for synthesizing 3-Oxododecanoyl-CoA in vitro?

Synthesis typically involves:

  • Chemical activation : Converting 3-oxododecanoic acid to its CoA thioester using N-hydroxysuccinimide (NHS) esters or acyl-adenylates.
  • Enzymatic conjugation : Employing acyl-CoA synthetases (e.g., ACSM1) with ATP and CoA in buffered solutions (pH 7.4–8.0).
  • Purification : Solid-phase extraction or HPLC with UV detection at 260 nm (characteristic of the CoA adenine moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictory observations of 3-Oxododecanoyl-CoA levels across disease states (e.g., latent tuberculosis vs. pneumoconiosis)?

Contradictions may arise from:

  • Cohort heterogeneity : Stratify patients by biomarkers like TNF-α or IL-6 to control for inflammation-driven metabolic shifts.
  • Analytical variability : Standardize pre-analytical factors (e.g., fasting status, sample storage) and use internal standards (e.g., deuterated acyl-CoA analogs).
  • Pathway crosstalk : Perform multi-omics integration (metabolomics + transcriptomics) to identify compensatory mechanisms in lipid metabolism .

Q. What experimental designs are optimal for studying 3-Oxododecanoyl-CoA’s role in peroxisomal-mitochondrial crosstalk?

A dual-system approach is recommended:

  • Compartment-specific inhibition : Use peroxisome-proliferator-activated receptor (PPAR) antagonists (e.g., GW6471) or mitochondrial uncouplers (e.g., FCCP) to isolate contributions.
  • Dynamic flux analysis : Apply 13C^{13}\text{C}-glucose tracing coupled with LC-MS to quantify carbon flow into acyl-CoA pools under varying oxygen tensions.
  • CRISPR/Cas9 models : Generate cell lines with peroxisomal (e.g., PEX5) or mitochondrial (e.g., CPT1A) gene knockouts to assess pathway redundancy .

Q. How can enzyme kinetics of 3-Oxododecanoyl-CoA reductase (EC 1.1.1.330) be characterized?

Key steps include:

  • Substrate preparation : Synthesize 3-Oxododecanoyl-CoA and confirm purity via NMR/mass spectrometry.
  • Assay conditions : Buffer (pH 7.4, 37°C), NADPH (0.1–1.0 mM), and detection of NADP+^+ formation at 340 nm.
  • Kinetic parameters : Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots. For inhibition studies, test acyl-CoA analogs (e.g., 3-Oxotetradecanoyl-CoA) to probe substrate specificity .

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